(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid
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Overview
Description
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid is a stable isotope-labeled compound, specifically a deuterium and nitrogen-15 labeled version of L-Aspartic acid. L-Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in the urea cycle. The labeled version, this compound, is used extensively in scientific research due to its unique properties, which allow for detailed studies in various fields such as biochemistry, pharmacology, and metabolic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the L-Aspartic acid molecule. The synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of advanced techniques such as isotope exchange reactions and catalytic hydrogenation to achieve the desired labeling .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to oxaloacetate or other oxidized forms.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as aspartate semialdehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound typically yields oxaloacetate, while reduction can produce aspartate semialdehyde .
Scientific Research Applications
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as the role of aspartic acid in cellular functions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of labeled compounds for use in various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS)
Mechanism of Action
The mechanism of action of (2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid involves its incorporation into metabolic pathways where it acts similarly to the unlabeled L-Aspartic acid. It participates in the urea cycle, transamination reactions, and serves as a precursor for the synthesis of other amino acids. The labeled isotopes allow researchers to track its movement and transformation within biological systems, providing insights into metabolic processes .
Comparison with Similar Compounds
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid is unique due to its stable isotope labeling, which distinguishes it from other forms of L-Aspartic acid. Similar compounds include:
L-Aspartic acid-13C4,15N,2,3,3-d3: Another labeled version with additional carbon-13 labeling.
L-Glutamine-15N: A nitrogen-15 labeled version of L-Glutamine, used for similar research purposes.
L-Aspartic acid-15N: A simpler labeled version with only nitrogen-15 labeling
These compounds are used in similar research applications but differ in the specific isotopes and positions of labeling, which can affect their behavior and utility in experiments.
Properties
CAS No. |
1308264-52-9 |
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Molecular Formula |
C4H7NO4 |
Molecular Weight |
137.11 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1 |
InChI Key |
CKLJMWTZIZZHCS-GJISNYTCSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C(=O)O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
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